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3-(1-Isocyanoethyl)pyridine
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Overview
Description
3-(1-Isocyanoethyl)pyridine is a chemical compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Isocyanoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanides. One common method includes the use of palladium-catalyzed cross-coupling reactions, where pyridine substrates are reacted with isocyanide reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(1-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Isocyanoethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its interactions with biological molecules can lead to various biochemical effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic organic compound.
2-Pyridone: Known for its applications in biology and chemistry.
3-Cyanopyridine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
Properties
CAS No. |
84952-90-9 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-(1-isocyanoethyl)pyridine |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3 |
InChI Key |
HIJTVRSQLGCSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
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